molecular formula C28H19N3O6 B584569 Deferasirox Salicyloyl Ester CAS No. 1395346-28-7

Deferasirox Salicyloyl Ester

Cat. No. B584569
M. Wt: 493.475
InChI Key: QGTKWIQUZBNSNT-LGUFXXKBSA-N
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Description

Deferasirox Salicyloyl Ester is an impurity of Deferasirox . Deferasirox is an iron chelator used to treat chronic iron overload caused by blood transfusions . It is also used in patients with non-transfusion-dependent thalassemia syndromes, and in patients with elevated liver iron concentration and serum ferritin .


Synthesis Analysis

The synthesis of Deferasirox Salicyloyl Ester involves the formation of a complex structure. The chemical name for this compound is 4- (3- (2- ( (2-hydroxybenzoyl)oxy)phenyl)-5- (2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of Deferasirox Salicyloyl Ester is complex. It has a molecular formula of C28H19N3O6 and a molecular weight of 493.5 . The structure includes a 1,2,4-triazole ring, which is a key feature of the molecule .


Chemical Reactions Analysis

Deferasirox is an orally active chelator that is selective for iron (as Fe3+). It is a tridentate ligand that binds iron with high affinity in a 2:1 ratio . Although deferasirox has very low affinity for zinc and copper, there are variable decreases in the serum concentration of these trace metals after the administration of deferasirox .


Physical And Chemical Properties Analysis

Deferasirox is a tridentate ligand, with high affinity and specificity for iron. The active form is highly lipophilic and bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 h post-dose .

Scientific Research Applications

Iron Chelation Therapy

Deferasirox is a cornerstone in the treatment of transfusional chronic iron overload, demonstrating efficacy in reducing liver iron concentrations (LIC) and serum ferritin levels across a spectrum of conditions including beta-thalassemia, sickle cell disease, myelodysplastic syndrome, and other chronic anemias. Its oral administration offers a convenient alternative to traditional chelation therapies, emphasizing its role in managing chronic iron overload (Yang, Keam, & Keating, 2007; Tanaka, 2014).

Pharmacological Insights

Research into the clinical pharmacology of Deferasirox underscores its effectiveness in reducing body iron in patients with both transfusion-dependent anemias and non-transfusion-dependent thalassemia. Its pharmacokinetic and pharmacodynamic profile supports once-daily dosing for effective chelation, with studies indicating sustained suppression of labile plasma iron without interdose rebound, thus protecting organs from potential tissue damage (Tanaka, 2014).

Efficacy in Various Conditions

Investigations have also highlighted Deferasirox's role in conditions beyond traditional transfusional iron overload. For instance, it has been evaluated as adjunctive therapy for mucormycosis, albeit with mixed outcomes, suggesting the complexity of its application in fungal infections and the need for further research to delineate its efficacy and safety in such contexts (Donnelly & Lahav, 2012).

Advances in Iron Chelation

Recent advances in iron chelation therapy emphasize the nuanced application of Deferasirox, including its combination with other chelators to address specific clinical challenges, such as cardiac iron overload or to mitigate side effects intolerable to some patients. This approach underscores the evolving strategies in managing iron overload, aiming to tailor therapy to individual patient needs and optimize outcomes (Sheth, 2014).

Clinical Implications

The clinical implications of Deferasirox extend to its potential in improving hematological parameters in transfusion-dependent patients with myelodysplastic syndrome, highlighting its impact beyond iron chelation to possibly influence disease progression and patient survival (Molica, Salaroli, Alimena, & Breccia, 2014).

Safety And Hazards

Deferasirox may cause serious and fatal acute kidney injury, hepatic toxicity, and gastrointestinal hemorrhage . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

Deferasirox is the first-line iron chelator worldwide for the treatment of chronic iron overload due to blood transfusions in patients from the age of 2 years and older and for non-transfusion-dependent thalassemia syndromes in patients aged 10 years and older . Future research may focus on its potential use as an anticancer agent .

properties

IUPAC Name

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJCIIYZDKOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deferasirox Salicyloyl Ester

CAS RN

1395346-28-7
Record name 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester
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